molecular formula C11H19ClN2O3S B1379690 N-(2-methoxyethyl)-N-methyl-4-(methylamino)benzene-1-sulfonamide hydrochloride CAS No. 1803605-32-4

N-(2-methoxyethyl)-N-methyl-4-(methylamino)benzene-1-sulfonamide hydrochloride

Cat. No.: B1379690
CAS No.: 1803605-32-4
M. Wt: 294.8 g/mol
InChI Key: WKAFMKIYPNGZJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyethyl)-N-methyl-4-(methylamino)benzene-1-sulfonamide hydrochloride is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-N-methyl-4-(methylamino)benzene-1-sulfonamide hydrochloride typically involves the reaction of 4-(methylamino)benzenesulfonamide with 2-methoxyethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-N-methyl-4-(methylamino)benzene-1-sulfonamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-methoxyethyl)-N-methyl-4-(methylamino)benzene-1-sulfonamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-N-methyl-4-(methylamino)benzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the specific enzyme or pathway targeted .

Comparison with Similar Compounds

Similar Compounds

  • 4-(aminomethyl)-N-(2-methoxyethyl)benzene-1-sulfonamide hydrochloride
  • N-(2-methoxyethyl)-4-(methylamino)benzenesulfonamide

Uniqueness

N-(2-methoxyethyl)-N-methyl-4-(methylamino)benzene-1-sulfonamide hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

N-(2-methoxyethyl)-N-methyl-4-(methylamino)benzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3S.ClH/c1-12-10-4-6-11(7-5-10)17(14,15)13(2)8-9-16-3;/h4-7,12H,8-9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKAFMKIYPNGZJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)S(=O)(=O)N(C)CCOC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-methoxyethyl)-N-methyl-4-(methylamino)benzene-1-sulfonamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(2-methoxyethyl)-N-methyl-4-(methylamino)benzene-1-sulfonamide hydrochloride
Reactant of Route 3
N-(2-methoxyethyl)-N-methyl-4-(methylamino)benzene-1-sulfonamide hydrochloride
Reactant of Route 4
N-(2-methoxyethyl)-N-methyl-4-(methylamino)benzene-1-sulfonamide hydrochloride
Reactant of Route 5
N-(2-methoxyethyl)-N-methyl-4-(methylamino)benzene-1-sulfonamide hydrochloride
Reactant of Route 6
N-(2-methoxyethyl)-N-methyl-4-(methylamino)benzene-1-sulfonamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.